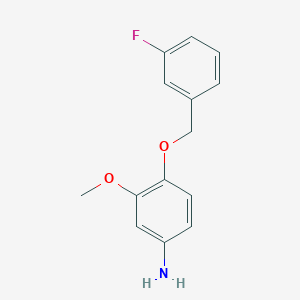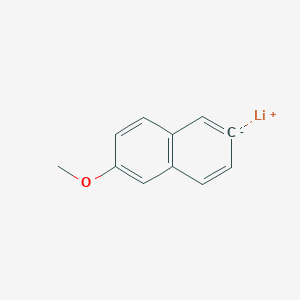
4-(3-Fluorobenzyloxy)-3-methoxyphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorobenzyloxy)-3-methoxyphenylamine is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group at the 3-position and a 3-fluorobenzyl group attached via an ether linkage at the 4-position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzyloxy)-3-methoxyphenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: 3-Methoxyaniline is reacted with 3-fluorobenzyl chloride in the presence of a base in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Fluorobenzyloxy)-3-methoxyphenylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
4-(3-Fluorobenzyloxy)-3-methoxyphenylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-(3-Fluorobenzyloxy)-3-methoxyphenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy and fluorobenzyl groups play a crucial role in its binding affinity and selectivity towards the target molecules. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-[(3-fluorobenzyl)oxy]aniline
- 3-Methoxy-4-[(2-fluorobenzyl)oxy]aniline
- 3-Methoxy-4-[(3-chlorobenzyl)oxy]aniline
Uniqueness
4-(3-Fluorobenzyloxy)-3-methoxyphenylamine is unique due to the presence of both methoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the fluorobenzyl group contributes to its binding affinity and selectivity towards specific targets. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14FNO2 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
4-[(3-fluorophenyl)methoxy]-3-methoxyaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-14-8-12(16)5-6-13(14)18-9-10-3-2-4-11(15)7-10/h2-8H,9,16H2,1H3 |
InChIキー |
FCRHHBFDYJBMCR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)OCC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8668763.png)







![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)

![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)
